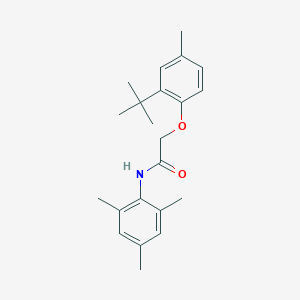

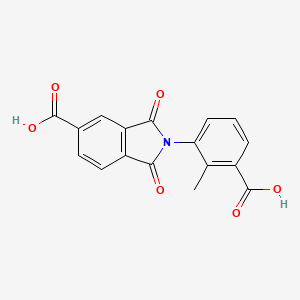

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole and its derivatives are a significant class of compounds in medicinal chemistry and organic synthesis due to their wide range of biological activities and applications in various fields. The interest in these compounds has led to the development of various synthetic methods and analyses of their chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies like condensation reactions, cyclization, and substitution reactions. For example, Nitta et al. (2008) discussed the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors incorporating the benzothiazole group, showcasing the importance of benzothiazole derivatives in medicinal chemistry (Nitta et al., 2008). Such synthetic pathways often involve the formation of key intermediates and the introduction of specific functional groups to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including their crystal structure and conformational features, can be determined through techniques such as X-ray crystallography. These studies provide insights into the conformational stability and structural characteristics essential for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. These reactions are pivotal in modifying the structure of the compounds to enhance their biological activity or to create new materials with desired properties.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are key factors that influence the biological activity and pharmacokinetic profile of benzothiazole derivatives. For instance, the study of pKa values of benzothiazole derivatives can provide insights into their protonation states in physiological conditions, which is crucial for their interaction with biological targets (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibition

- Nitta et al. (2008) discussed a series of compounds, including derivatives of benzothiazole, that were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, primarily for the treatment of type 2 diabetes. One such compound demonstrated potent DPP-IV inhibitory activity and reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2008).

Corrosion Inhibition

- Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. They synthesized two benzothiazole derivatives and demonstrated their high efficiency in inhibiting steel corrosion, showing extra stability and higher inhibition efficiencies compared to previously reported inhibitors (Hu et al., 2016).

Cytotoxic Evaluation

- Kumbhare et al. (2012) synthesized a series of benzothiazolyl thiocarbamides and N-bis-benzothiazole derivatives, evaluating their cytotoxic activity against various cell lines. Some compounds showed significant antiproliferative activity, indicating potential in cancer treatment (Kumbhare et al., 2012).

Luminescent Properties

- Lu et al. (2017) investigated the luminescent properties of three benzothiazole derivatives, discovering their potential application in white-light emission for devices. These compounds showed different emission regions and could be used in the fabrication of white-light emitting devices (Lu et al., 2017).

Psychotropic and Antimicrobial Activity

- Zablotskaya et al. (2013) synthesized new benzothiazol derivatives and evaluated their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Mécanisme D'action

While the specific mechanism of action for “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved sources, benzothiazole derivatives have been found to exhibit a wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Propriétés

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-5-10(16)14-13-15-11-8(2)6-7-9(3)12(11)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKQUXQZXYDYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)